molecular formula C8H16N2 B11996297 (4AR,8AR)-Decahydroquinoxaline

(4AR,8AR)-Decahydroquinoxaline

Cat. No.: B11996297
M. Wt: 140.23 g/mol
InChI Key: MDEXMBGPIZUUBI-HTQZYQBOSA-N
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Description

(4AR,8AR)-Decahydroquinoxaline is a bicyclic organic compound with the molecular formula C8H16N2 It is a derivative of quinoxaline, where the aromatic ring has been fully hydrogenated, resulting in a saturated bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,8AR)-Decahydroquinoxaline typically involves the hydrogenation of quinoxaline. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature. The reaction proceeds as follows: [ \text{Quinoxaline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4AR,8AR)-Decahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: More saturated bicyclic compounds.

    Substitution: Functionalized decahydroquinoxaline derivatives with alkyl, acyl, or other substituents.

Scientific Research Applications

Chemistry

In chemistry, (4AR,8AR)-Decahydroquinoxaline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, leading to the development of new therapeutic agents.

Medicine

In medicine, this compound derivatives are explored for their potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with specific enzymes and receptors makes them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of (4AR,8AR)-Decahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    Decahydroisoquinoline: Another bicyclic compound with similar structural features but different nitrogen positioning.

    Decahydroquinoline: Similar in structure but lacks the second nitrogen atom in the ring.

    Tetrahydroquinoxaline: Partially hydrogenated derivative with different reactivity.

Uniqueness

(4AR,8AR)-Decahydroquinoxaline is unique due to its fully saturated bicyclic structure and the presence of two nitrogen atoms. This combination provides distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline

InChI

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m1/s1

InChI Key

MDEXMBGPIZUUBI-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NCCN2

Canonical SMILES

C1CCC2C(C1)NCCN2

Origin of Product

United States

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